3-[(4-Methylbenzyl)thio]valine
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Overview
Description
3-[(4-Methylbenzyl)thio]valine is a compound that belongs to the class of amino acids It is characterized by the presence of a valine backbone with a 4-methylbenzylthio group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylbenzyl)thio]valine typically involves the reaction of valine with 4-methylbenzyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of valine attacks the benzyl chloride, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzyl)thio]valine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the benzyl group, yielding valine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Valine and other de-benzylated products.
Substitution: Various substituted valine derivatives.
Scientific Research Applications
3-[(4-Methylbenzyl)thio]valine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)thio]valine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)thio]alanine
- 3-[(4-Methylbenzyl)thio]leucine
- 3-[(4-Methylbenzyl)thio]isoleucine
Uniqueness
3-[(4-Methylbenzyl)thio]valine is unique due to its specific structural features, such as the presence of a valine backbone and a 4-methylbenzylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) |
InChI Key |
RXGXZBVIVDNKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N |
Origin of Product |
United States |
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